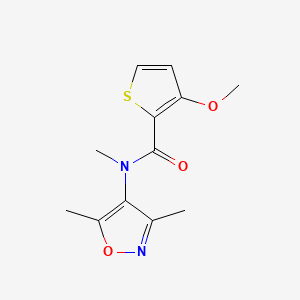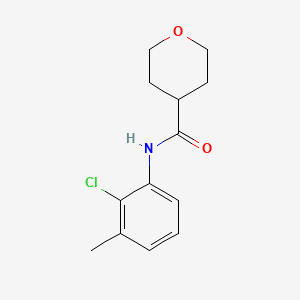![molecular formula C16H21ClN2O B7585953 2-(4-Chlorophenyl)-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone](/img/structure/B7585953.png)
2-(4-Chlorophenyl)-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chlorophenyl)-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone, commonly known as CDM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
CDM exerts its effects by binding to the mu-opioid receptor, which is a G protein-coupled receptor that plays a key role in pain modulation. CDM acts as a partial agonist of the mu-opioid receptor, meaning that it activates the receptor to a lesser extent than a full agonist, such as morphine. This partial agonist activity is thought to be responsible for CDM's analgesic effects.
Biochemical and Physiological Effects
CDM has been found to have a number of biochemical and physiological effects. In addition to its analgesic and antipsychotic effects, CDM has been found to have anti-inflammatory effects and has been studied for its potential as a treatment for inflammatory bowel disease. CDM has also been found to have neuroprotective effects and has been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of CDM is that it has a relatively low toxicity profile and is well-tolerated in animal studies. This makes it a promising candidate for further research and development. However, one limitation of CDM is that it has a relatively short half-life, which may limit its effectiveness as a therapeutic agent.
Orientations Futures
There are several future directions for research on CDM. One potential direction is to further investigate its analgesic effects and its potential as a treatment for chronic pain. Another potential direction is to study its effects on other G protein-coupled receptors and its potential as a treatment for other diseases such as cancer and diabetes. Additionally, further research is needed to optimize the synthesis method for CDM and to develop more effective formulations for its administration.
Méthodes De Synthèse
CDM can be synthesized through a multi-step process that involves the reaction of 4-chlorobenzoyl chloride with 9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-amine, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final product is obtained through the reaction of the intermediate with ethyl chloroformate.
Applications De Recherche Scientifique
CDM has been found to have potential applications in various scientific fields, including medicinal chemistry, neuroscience, and biochemistry. In medicinal chemistry, CDM has been studied for its potential as a novel analgesic agent due to its ability to modulate the activity of the mu-opioid receptor. In neuroscience, CDM has been found to have antipsychotic effects and has been studied for its potential as a treatment for schizophrenia. In biochemistry, CDM has been used as a tool to study the structure and function of proteins.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O/c1-18-14-6-7-15(18)11-19(9-8-14)16(20)10-12-2-4-13(17)5-3-12/h2-5,14-15H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUEPVALGQDYGOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CN(CC2)C(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-fluoro-N,2-dimethyl-N-[(2-methyl-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B7585893.png)


![5-cyclopropyl-N-[1-(3-pyrazol-1-ylphenyl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B7585910.png)


![(2,4-Dimethylphenyl)-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methanone](/img/structure/B7585935.png)

![(2,4-Dimethyl-1,3-thiazol-5-yl)-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methanone](/img/structure/B7585949.png)
![[4-(Cyclopropylmethyl)-2,3-dihydroquinoxalin-1-yl]-(oxolan-3-yl)methanone](/img/structure/B7585968.png)
![2-(Cyclohexen-1-yl)-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone](/img/structure/B7585970.png)
![[4-(Cyclopropylmethyl)-2,3-dihydroquinoxalin-1-yl]-(1-methylpyrazol-4-yl)methanone](/img/structure/B7585973.png)